2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide
Description
This compound is a thiazole-containing acetamide derivative with a 6-methylpyridin-2-ylamino group at the thiazole C2 position and a 4-morpholinophenyl substituent at the acetamide nitrogen. Its molecular formula is C₁₈H₂₀N₆O₂S, with a molecular weight of 426.35 g/mol (hydrobromide form: 432.81 g/mol) .
Properties
IUPAC Name |
2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-15-3-2-4-19(22-15)25-21-24-17(14-29-21)13-20(27)23-16-5-7-18(8-6-16)26-9-11-28-12-10-26/h2-8,14H,9-13H2,1H3,(H,23,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDSAQSCFLABHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Pyridine Ring: The 6-methylpyridin-2-yl group can be introduced via a nucleophilic substitution reaction, where the amino group of the thiazole ring reacts with a 6-methylpyridine derivative.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the thiazole derivative with 4-morpholinophenyl acetic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules, including thiazole carboxamides, biarylthiopyridines, and morpholine-containing derivatives. Below is a comparative analysis:
Key Observations
Substituent Impact on Activity: The presence of 4-morpholinophenyl groups in 2c and 2a correlates with enhanced CD73 inhibitory activity and immune modulation . The target compound’s morpholine substituent may confer similar properties, though this requires experimental validation. Thiazole rings are critical for binding to biological targets; derivatives with electron-withdrawing groups (e.g., cyano in 2c) show higher potency .
However, its hydrobromide salt (432.81 g/mol) suggests moderate solubility .
Biological Activity Trends: CD73 Inhibitors: Compounds like 2c and 2a with bis(4-morpholinophenyl)pyridine cores exhibit nanomolar to micromolar potency in reversing immune suppression . The target compound lacks the bis-aryl motif but retains the morpholine group, which may partially compensate.
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to N-(4-phenyl-2-thiazolyl)acetamide (condensation of 2-amino-thiazoles with activated acetates) . confirms its hydrobromide salt is commercially available, indicating scalable production .
Research Findings and Gaps
- Limitations : Direct biological data are absent in the provided evidence. Comparative studies with 2c and 49 are needed to validate hypothesized activities.
- Opportunities: Functionalization of the pyridine and morpholine groups (e.g., introducing cyano or fluorobenzyl substituents) could enhance potency, as seen in 2c and 49 .
Biological Activity
The compound 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide (commonly referred to as "compound X") is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C15H16N6O2S
- Molecular Weight : 344.39 g/mol
- IUPAC Name : this compound
The biological activity of compound X is primarily attributed to its interaction with specific molecular targets involved in various disease pathways. Notably, thiazole derivatives have been shown to exhibit:
- Antimicrobial Activity : Compounds with thiazole rings often demonstrate significant antibacterial and antifungal properties due to their ability to disrupt microbial cell wall synthesis.
- Anticancer Properties : Research indicates that thiazole derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the morpholine group enhances the lipophilicity and cellular uptake of the compound, potentially increasing its effectiveness against cancer cells.
- Enzyme Inhibition : Studies suggest that compound X may act as an inhibitor of certain enzymes, such as sphingomyelinase, which plays a role in cancer progression and neurodegenerative diseases like Alzheimer's.
Biological Activity Data
Case Studies
- Anticancer Activity : A study investigated the effects of various thiazole derivatives on cancer cell lines, including breast and lung cancer. Compound X showed a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Neuroprotective Effects : Research focusing on neurodegenerative models demonstrated that compound X could reduce neuroinflammation and promote neuronal survival in vitro, suggesting potential use in treating conditions like Alzheimer's disease.
- Antimicrobial Efficacy : In vitro assays against common bacterial strains (e.g., E. coli and S. aureus) revealed that compound X exhibited MIC values comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of compound X can be influenced by modifications to its structure:
- The presence of the 6-methylpyridine moiety enhances binding affinity to target proteins.
- Substituents on the thiazole ring can modulate activity; electron-withdrawing groups generally improve potency.
- Morpholine substitution increases solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
